

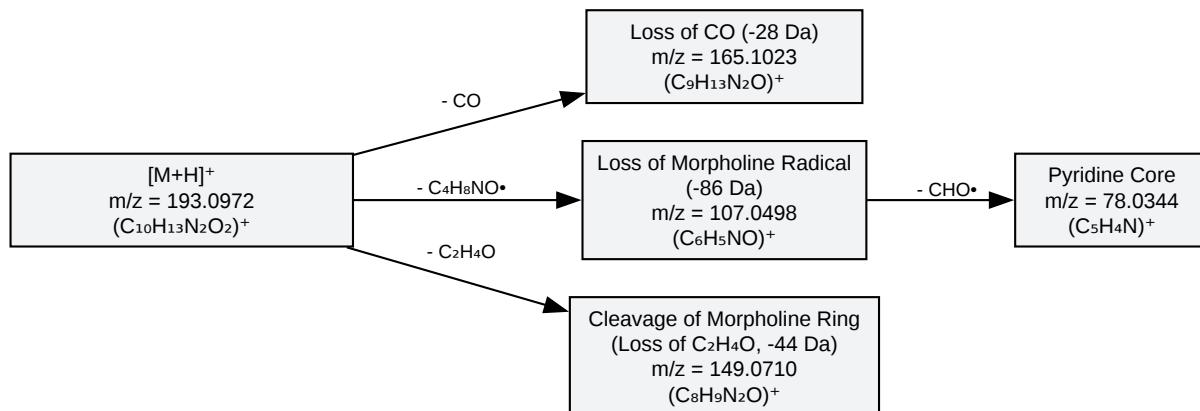
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Morpholinopicolinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Morpholinopicolinaldehyde*

Cat. No.: *B1603457*


[Get Quote](#)

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for **6-Morpholinopicolinaldehyde** (CAS No. 857283-88-6), a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with empirical data from analogous structures to present a robust characterization framework. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. Each section includes detailed, field-proven protocols for data acquisition, an in-depth analysis of expected spectral features, and the causal reasoning behind these spectroscopic signatures. This guide serves as a foundational reference for the structural elucidation, quality control, and reaction monitoring of **6-Morpholinopicolinaldehyde** and its derivatives.

Introduction and Molecular Structure

6-Morpholinopicolinaldehyde, also known as 6-morpholinopyridine-2-carbaldehyde, is a disubstituted pyridine derivative. Its structure integrates a picolinaldehyde core with a morpholine moiety at the 6-position. This unique combination of an electron-withdrawing aldehyde and an electron-donating morpholine group on the same pyridine ring creates a molecule with distinct electronic and chemical properties. A thorough understanding of its spectroscopic signature is paramount for its application in complex synthetic pathways and biological assays.

The structural integrity and purity of this compound are critical for its intended applications. The following sections provide a detailed roadmap for its characterization using state-of-the-art spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for $[M+H]^+$.

- **Loss of Carbon Monoxide (CO):** A common fragmentation for aromatic aldehydes is the loss of a neutral CO molecule (28 Da) from the protonated molecular ion, leading to a fragment at m/z 165.10.
- **Cleavage of the Morpholine Ring:** The morpholine ring can undergo fragmentation, such as the loss of ethylene oxide (C_2H_4O , 44 Da), resulting in a fragment at m/z 149.07.
- **Loss of the Morpholine Substituent:** Cleavage of the C-N bond between the pyridine ring and the morpholine nitrogen can lead to the loss of a morpholine radical (86 Da), generating a picolinaldehyde fragment ion at m/z 107.05. This fragment can further lose the formyl radical ($CHO\cdot$) to produce the pyridinium ion at m/z 78.03.

Safety and Handling

According to the Safety Data Sheet (SDS) for 6-Morpholinopyridine-2-carbaldehyde, the compound is considered hazardous. [1] Users should adhere to the following precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Ensure adequate ventilation. Avoid formation of dust. Do not breathe dust, fumes, or vapors.
- Storage: Keep the container tightly closed in a dry, well-ventilated place, away from heat and sources of ignition.
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

The structural characterization of **6-Morpholinopicolininaldehyde** can be confidently achieved through a combined spectroscopic approach. ^1H and ^{13}C NMR define the precise carbon-hydrogen framework, FTIR confirms the presence of key functional groups—most notably the aldehyde and morpholine moieties—and high-resolution mass spectrometry validates the molecular formula and provides structural confirmation through predictable fragmentation patterns. The protocols and interpretive guidelines presented herein constitute a robust, self-validating system for researchers working with this compound, ensuring both scientific integrity and experimental success.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515. [\[Link\]](#)
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). *Introduction to Spectroscopy* (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). *Spectrometric Identification of Organic Compounds* (8th ed.). John Wiley & Sons.
- Oregon State University. ^1H NMR Chemical Shifts. [\[Link\]](#)
- Oregon State University. ^{13}C NMR Chemical Shifts. [\[Link\]](#)
- University of Calgary. Infrared Spectroscopy Absorption Table. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Characterization of 6-Morpholinopicolinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603457#spectroscopic-data-for-6-morpholinopicolinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com